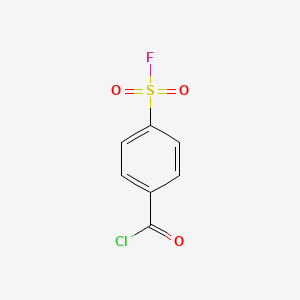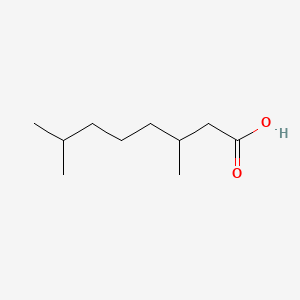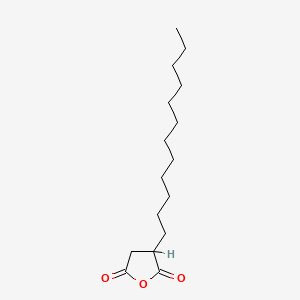
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a phenoxazin-5-ium core, which is substituted with amino, dimethylamino, and methoxy groups. The chloride ion serves as the counterion, balancing the positive charge on the phenoxazin-5-ium moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride typically involves the following steps:
Formation of the Phenoxazin-5-ium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phenoxazin-5-ium structure.
Substitution Reactions: The amino, dimethylamino, and methoxy groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure selective substitution at the desired positions.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the quality and consistency of the product.
化学反应分析
Types of Reactions
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, affecting its reactivity and stability.
Substitution: The amino, dimethylamino, and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Catalysts: Catalysts such as palladium, platinum, and other transition metals are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazin-5-ium derivatives, while substitution reactions can produce a variety of substituted phenoxazin-5-ium compounds.
科学研究应用
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids, proteins, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Phenoxazin-5-ium, 3-amino-7-(diethylamino)-2-methyl-, trichlorozincate (1:1)
- Phenoxazin-5-ium, 3-amino-7-(dimethylamino)-2,8-dimethyl-, chloride (1:1)
Uniqueness
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
67846-56-4 |
|---|---|
分子式 |
C15H16ClN3O2 |
分子量 |
305.76 g/mol |
IUPAC 名称 |
(7-amino-8-methoxyphenoxazin-3-ylidene)-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15N3O2.ClH/c1-18(2)9-4-5-11-14(6-9)20-15-7-10(16)13(19-3)8-12(15)17-11;/h4-8,16H,1-3H3;1H |
InChI 键 |
RBEVNYJLJHARBT-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.[Cl-] |
规范 SMILES |
C[N+](=C1C=CC2=NC3=C(C=C(C(=C3)OC)N)OC2=C1)C.[Cl-] |
Key on ui other cas no. |
67846-56-4 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















